Cas no 937366-57-9 (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole)

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole structure
937366-57-9 structure
Product Name:3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
N.o CAS:937366-57-9
MF:C12H7Cl2N3
MW:264.110080003738
MDL:MFCD17392851
CID:1040096
PubChem ID:56655376
Update Time:2024-10-26

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
    • 3-(2,5-Dichloro-4-pyrimidinyl)-1H-indole (ACI)
    • EN300-7355635
    • 3-(2,5-dichloro-pyrimidin-4-yl)-1H-indole
    • FBEYVYDAVBOFOJ-UHFFFAOYSA-N
    • W13000
    • 937366-57-9
    • AKOS016006647
    • Z3235028906
    • 3-(2,5-DICHLORO-4-PYRIMIDINYL)-1H-INDOLE
    • CS-W000436
    • SCHEMBL517461
    • AS-64598
    • MFCD17392851
    • DB-330584
    • DTXSID90718182
    • MDL: MFCD17392851
    • Inchi: 1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
    • Chave InChI: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
    • SMILES: ClC1N=C(C2C3C(=CC=CC=3)NC=2)C(Cl)=CN=1

Propriedades Computadas

  • Massa Exacta: 263.0017026g/mol
  • Massa monoisotópica: 263.0017026g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 277
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.6
  • Superfície polar topológica: 41.6Ų

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3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
Referência
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1)
Huang, Shenlin; Li, Ronghua; Connolly, Peter J.; Emanuel, Stuart; Fuentes-Pesquera, Angel; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2179-2183

Método de produção 2

Condições de reacção
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Referência
Preparation of heterocyclic compounds and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 75 °C
Referência
Aminopyrimidine derivatives as inhibitors of cyclin-dependent kinase 7 (CDK7) and their preparation
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Methylmagnesium iodide Solvents: Diethyl ether ,  1,2-Dichloroethane ;  0 °C; 0 °C; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Water ;  cooled
Referência
Preparation of pyrimidine derivatives for treatment of cancer
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ;  25 °C
1.4 Solvents: Tetrahydrofuran ,  Water ;  20 min, 60 °C
Referência
Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR)
Ward, Richard A.; Anderton, Mark J.; Ashton, Susan; Bethel, Paul A.; Box, Matthew; et al, Journal of Medicinal Chemistry, 2013, 56(17), 7025-7048

Método de produção 6

Condições de reacção
1.1 Reagents: Aluminum chloride ;  30 min, rt; rt → 80 °C; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min
Referência
Pyrimidine amine compounds, its preparation method and application
, China, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Methylmagnesium iodide Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ;  cooled
Referência
Compound as cyclin-dependent kinase inhibitor, and application thereof
, China, , ,

Método de produção 8

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 2-Pentanol ;  3 h, 110 °C
Referência
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Método de produção 9

Condições de reacção
1.1 Reagents: Methylmagnesium bromide Solvents: 1,2-Dichloroethane ;  0 °C
1.2 10 min, 0 °C; 14 h, reflux
Referência
Preparation of heteroaryl compounds for kinase inhibition
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Método de produção 10

Condições de reacção
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ;  10 min, rt
Referência
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Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 75 °C
Referência
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Método de produção 12

Condições de reacção
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
Referência
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Método de produção 13

Condições de reacção
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 0.5 h, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
Referência
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Método de produção 14

Condições de reacção
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 45 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ;  15 min, 60 °C
Referência
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Método de produção 15

Condições de reacção
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
Referência
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Método de produção 16

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  5 min, rt
1.2 Solvents: 1,2-Dimethoxyethane ;  rt; overnight, 80 °C
1.3 Reagents: Water ;  0 °C
Referência
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Dong, Haojie ; Ye, Xiuquan; Zhu, Yasheng; Shen, Hao; Shen, Hongtao; et al, Journal of Medicinal Chemistry, 2023, 66(10), 6849-6868

Método de produção 17

Condições de reacção
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  25 °C; 20 min, 60 °C
Referência
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Método de produção 18

Condições de reacção
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  10 min, 0 °C; 3 h, 60 °C
Referência
Preparation of substituted tetrahydroisoquinolinylaminopyridines and pyrrolopyridinylphenyldialkyl phosphine and their analogs as HPK1 inhibitors for treating cancers
, World Intellectual Property Organization, , ,

Método de produção 19

Condições de reacção
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
Referência
Preparation of 2-anilinopyrimidine derivatives as EGFR/ALK inhibitors for prevention/treatment of cancer
, China, , ,

Método de produção 20

Condições de reacção
1.1 Reagents: Methylmagnesium chloride Solvents: 1,2-Dichloroethane ,  Tetrahydrofuran ;  15 min, 0 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Referência
Compound containing conjugated allenamide structure, its preparation method, pharmaceutical composition containing the compound and application of the compound
, China, , ,

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Raw materials

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Preparation Products

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Número da Ordem:A1094898
Estado das existências:in Stock
Quantidade:100mg/250mg/1g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:13
Preço ($):191.0/310.0/713.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
A1094898
Pureza:99%/99%/99%
Quantidade:100mg/250mg/1g
Preço ($):191.0/310.0/713.0
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